molecular formula C22H19NO3S B12161384 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide

4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide

Cat. No.: B12161384
M. Wt: 377.5 g/mol
InChI Key: DMVKHVUNBZBQER-PGMHBOJBSA-N
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Description

4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is an organic compound with the molecular formula C22H19NO3S This compound is known for its unique structural features, which include a phenylsulfonyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between a phenylsulfonyl chloride and a suitable ethenyl precursor under basic conditions.

    Coupling Reaction: The ethenyl intermediate is then coupled with 4-methylbenzamide in the presence of a catalyst, such as palladium or copper, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(Z)-1-(benzenesulfonyl)-2-phenylethenyl]-4-methylbenzamide

InChI

InChI=1S/C22H19NO3S/c1-17-12-14-19(15-13-17)22(24)23-21(16-18-8-4-2-5-9-18)27(25,26)20-10-6-3-7-11-20/h2-16H,1H3,(H,23,24)/b21-16-

InChI Key

DMVKHVUNBZBQER-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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